2-Chloro-4-fluorophenyl hydrogen carbonate
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Overview
Description
2-Chloro-4-fluorophenyl hydrogen carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with a hydrogen carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenyl hydrogen carbonate typically involves the reaction of 2-chloro-4-fluorophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of alternative carbonylating agents, such as diphosgene or triphosgene, can also be employed to minimize the hazards associated with phosgene.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorophenyl hydrogen carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The hydrogen carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-Chloro-4-fluorophenol and carbon dioxide.
Esterification: 2-Chloro-4-fluorophenyl esters.
Scientific Research Applications
2-Chloro-4-fluorophenyl hydrogen carbonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl hydrogen carbonate involves its reactivity towards nucleophiles and electrophiles. The chloro and fluoro substituents on the phenyl ring influence the compound’s electronic properties, making it susceptible to nucleophilic attack. The hydrogen carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparison with Similar Compounds
2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the hydrogen carbonate group.
2-Chloro-4-fluorobenzoic acid: Contains a carboxylic acid group instead of the hydrogen carbonate group.
2-Chloro-4-fluorobenzaldehyde: Features an aldehyde group in place of the hydrogen carbonate group.
Uniqueness: 2-Chloro-4-fluorophenyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct reactivity and potential applications. The combination of chloro and fluoro substituents on the phenyl ring further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl) hydrogen carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPCSORIGUDIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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